![molecular formula C20H26N4O B6964355 [3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B6964355.png)
[3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone is a complex organic compound that features a piperidine ring and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through a suitable linker, such as a methanone group, using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
[3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyrimidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation Products: Piperidone derivatives.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
[3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(4-Methylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone
- [3-(4-Chlorophenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone
- [3-(4-Fluorophenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone
Uniqueness
The uniqueness of [3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone lies in its specific substitution pattern, which can influence its biological activity, selectivity, and pharmacokinetic properties. The presence of the ethyl group on the phenyl ring may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy.
Propiedades
IUPAC Name |
[3-(4-ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-4-15-7-9-16(10-8-15)17-6-5-11-24(13-17)19(25)18-12-14(2)22-20(21-3)23-18/h7-10,12,17H,4-6,11,13H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYUACRWBWBTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCN(C2)C(=O)C3=NC(=NC(=C3)C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N,4-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6964280.png)
![1-butylsulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B6964284.png)
![[2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6964291.png)
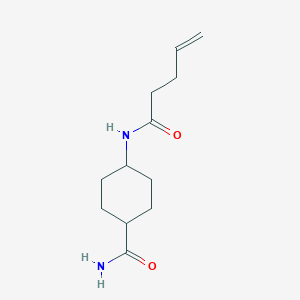
![1-[4-[(2-Methylpyridin-3-yl)methylamino]piperidin-1-yl]ethanone](/img/structure/B6964296.png)
![N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-5-methylthiophene-2-carboxamide](/img/structure/B6964322.png)
![(3,6-Difluoro-2-methoxyphenyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B6964330.png)
![[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone](/img/structure/B6964339.png)
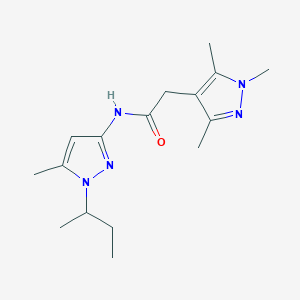
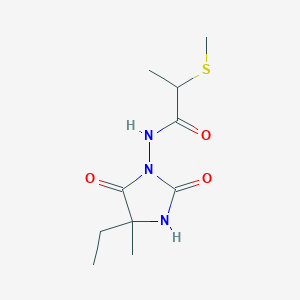
![2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane](/img/structure/B6964358.png)
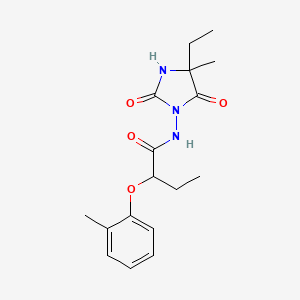
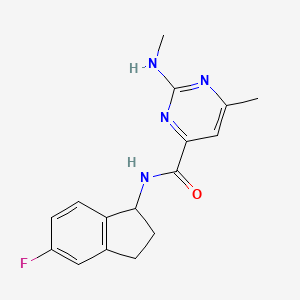
![1-Methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B6964374.png)
